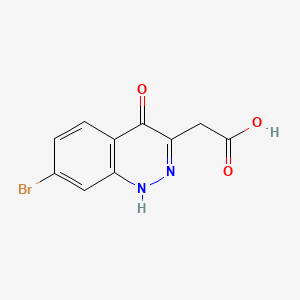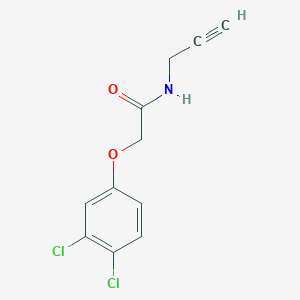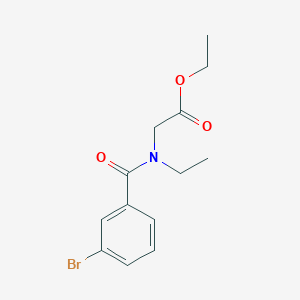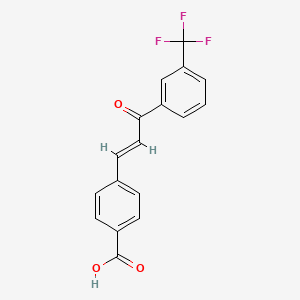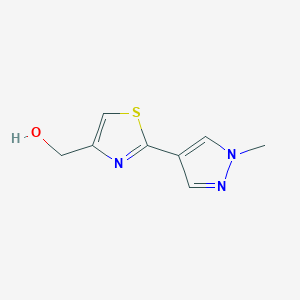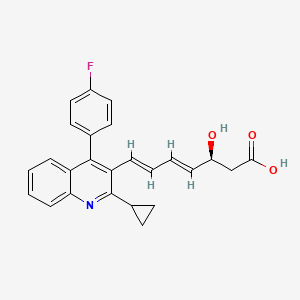
n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide: is a chemical compound with the molecular formula C14H18N2O . It is known for its unique structure, which includes a butyramide group attached to a phenyl ring substituted with a 2-cyanopropan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide typically involves the reaction of 4-(2-cyanopropan-2-yl)phenylamine with butyric anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its effects on various biological targets, aiming to develop new therapeutic agents .
Industry: this compound finds applications in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-(2-Cyanopropan-2-yl)phenylboronic acid
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- 2-Cyano-2-propyl benzodithioate
Uniqueness: n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-[4-(2-cyanopropan-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C14H18N2O/c1-4-5-13(17)16-12-8-6-11(7-9-12)14(2,3)10-15/h6-9H,4-5H2,1-3H3,(H,16,17) |
Clé InChI |
AVVKZSWXXSXYES-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)C(C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


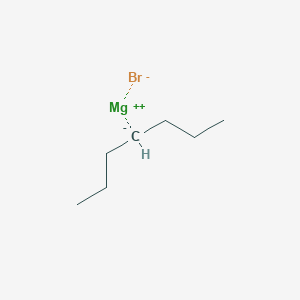
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)
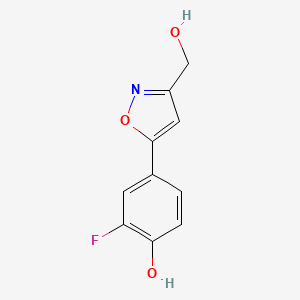
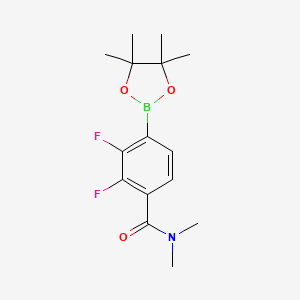

![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)

